

Application Notes and Protocols: Etrinabdione in Peripheral Arterial Disease Research Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrinabdione (also known as VCE-004.8 and EHP-101) is a novel, orally available synthetic small molecule showing promise in the treatment of peripheral arterial disease (PAD).[1] Preclinical studies have demonstrated its efficacy in promoting angiogenesis and arteriogenesis in models of critical limb ischemia (CLI), a severe manifestation of PAD.[2][3][4] **Etrinabdione** functions as a potent activator of the B55 α isoform of protein phosphatase 2A (PP2A), which is pivotal in vessel remodeling.[2] Its mechanism of action involves the activation of intersecting signaling pathways, including B55 α /AMPK/Sirtuin 1/eNOS and B55 α /PHD2/HIF-1 α , ultimately leading to the stabilization of hypoxia-inducible factor 1 α (HIF-1 α). This document provides detailed application notes and protocols for the use of **Etrinabdione** in preclinical PAD research models, based on currently available data.

Chemical Properties



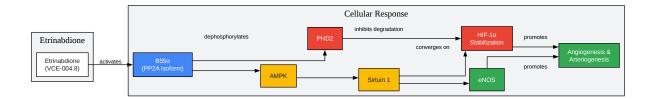
Property	Value
IUPAC Name	(6aR,10aR)-3-(1,1-dimethylheptyl)-6,6,9- trimethyl-6a,7,10,10a- tetrahydrobenzo[c]chromene-1,8(9H)-dione
Other Names	VCE-004.8, EHP-101
Molecular Formula	C25H36O3
Molecular Weight	384.55 g/mol
Formulation	Oral solution

Mechanism of Action

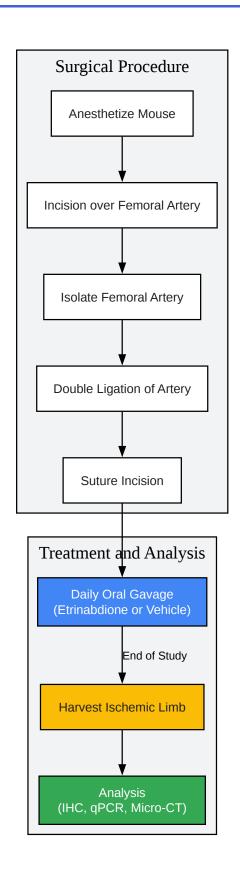
Etrinabdione's therapeutic effects in PAD models are attributed to its ability to mitigate endothelial cell damage and senescence while promoting the formation of new blood vessels. The expression of B55 α , Caveolin 1, and Sirtuin-1 is often reduced in the arteries of CLI mice and PAD patients; treatment with **Etrinabdione** has been shown to restore the expression of these markers. The drug specifically triggers neovascularization and angiogenesis within hypoxic tissues, without impacting healthy tissue.

The proposed signaling pathway for **Etrinabdione**'s pro-angiogenic and pro-arteriogenic effects is multifaceted. It is a dual agonist of PPARy and CB2 receptors and exhibits anti-inflammatory activity. **Etrinabdione** activates PP2A/B55 α , which in turn dephosphorylates and activates PHD2, leading to the stabilization of HIF-1 α . Additionally, the B55 α /AMPK/Sirt1 axis is activated, further contributing to HIF stabilization and endothelial cell protection.









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References

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- 4. Etrinabdione (VCE-004.8), a B55α activator, promotes angiogenesis and arteriogenesis in critical limb ischemia PubMed [pubmed.ncbi.nlm.nih.gov]
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